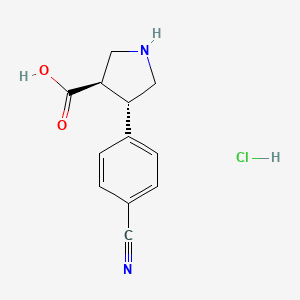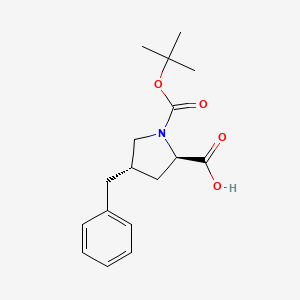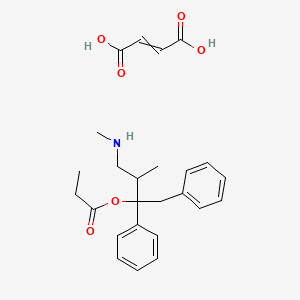
1,6-Difuryl-1,5-hexadiene-3,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Difuryl-1,5-hexadiene-3,4-dione is an organic compound with the molecular formula C14H10O4 and a molecular weight of 242.23 g/mol . This compound is characterized by the presence of two furan rings attached to a hexa-1,5-diene-3,4-dione backbone. It is primarily used in research and has various applications in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Difuryl-1,5-hexadiene-3,4-dione typically involves the reaction of furan derivatives with appropriate dienes under controlled conditions. One common method involves the use of a Diels-Alder reaction, where furan acts as the diene and reacts with a suitable dienophile to form the desired product . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
While the compound is mainly produced for research purposes, industrial-scale production can be achieved through optimized synthetic routes that involve continuous flow reactors and advanced purification techniques. These methods ensure the consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
1,6-Difuryl-1,5-hexadiene-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan-2-carboxylic acids.
Reduction: Reduction reactions can convert the diene moiety into saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acids, saturated hydrocarbons, and various substituted furan derivatives .
Scientific Research Applications
1,6-Difuryl-1,5-hexadiene-3,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 1,6-Difuryl-1,5-hexadiene-3,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It also interacts with enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A diketopyrrolopyrrole derivative used in organic electronics.
Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione): A polymer with applications in organic thin-film transistors and photovoltaics.
Uniqueness
1,6-Difuryl-1,5-hexadiene-3,4-dione is unique due to its dual furan rings and diene-dione structure, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
92152-08-4 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1,6-bis(furan-2-yl)hexa-1,5-diene-3,4-dione |
InChI |
InChI=1S/C14H10O4/c15-13(7-5-11-3-1-9-17-11)14(16)8-6-12-4-2-10-18-12/h1-10H |
InChI Key |
NUOLJIJNXPXAID-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C=CC(=O)C(=O)C=CC2=CC=CO2 |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Fluoro-[2,3'-bipyridin]-6'-amine](/img/structure/B1507891.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, methyl ester](/img/structure/B1507894.png)




